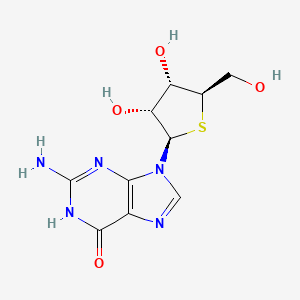

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one

Description

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one is a sulfur-containing nucleoside analog with the molecular formula C₁₀H₁₃N₅O₄S (MW: 299.31 g/mol, CAS: 74249-68-6) . Its structure features a purine base (2-aminopurin-6-one) linked to a tetrahydrothiophene (thiolane) sugar moiety substituted with hydroxyl and hydroxymethyl groups. This compound is notable for its thiophene ring, distinguishing it from conventional ribose or deoxyribose-based nucleosides. Its synthesis typically involves catalytic hydrogenation or nucleophilic substitution reactions, as seen in Raney Ni-mediated reductions of precursor purine derivatives .

Properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZKESWXOOXHIW-UUOKFMHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(S3)CO)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434289 | |

| Record name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74249-68-6 | |

| Record name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one typically involves multi-step processes starting from readily available precursors. Key steps include the formation of the purine ring and the stereoselective construction of the tetrahydrothiophene unit, followed by coupling reactions to assemble the final molecule. Common reaction conditions involve the use of protecting groups, specific catalysts, and precise temperature control to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, production of this compound may leverage advanced techniques such as continuous flow synthesis, automated reaction monitoring, and high-throughput purification methods. These approaches help enhance efficiency, scalability, and consistency in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one is known to undergo various chemical reactions, including:

Oxidation: Can be oxidized under mild conditions to yield products with additional functional groups.

Reduction: Reduction reactions can modify the functional groups present, often leading to new derivatives with enhanced properties.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions usually involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products: Major products from these reactions include various functionalized derivatives, which can exhibit different physical, chemical, and biological properties, expanding the utility of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.

Biology: Biologically, it acts as a key intermediate in the study of enzyme interactions and metabolic pathways, often used in biochemical assays to explore its effects on different biological systems.

Industry: Industrial applications include its use as a precursor in the manufacture of specialty chemicals and advanced materials, benefiting from its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound's observed biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Sugar Moiety Modifications

Tetrahydrothiophene vs. Tetrahydrofuran Original compound: Contains a tetrahydrothiophene (sulfur atom in the ring) . Analog: 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one (CAS: 118-00-3) replaces sulfur with oxygen, forming a tetrahydrofuran ring. This results in a lower molecular weight (283.24 g/mol) and altered electronic properties .

Fluorinated Derivatives

Purine Base Modifications

6-Methylamino derivative: Substitutes the 6-amino group with methylamino, altering base-pairing interactions (e.g., CAS: 550-33-4) .

Bulky Substituents Naphthalen-2-ylamino analog (CAS: 118408-46-1): Incorporates a naphthyl group at the 8-position, enhancing lipophilicity and steric bulk for targeted enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

- Fluorination (4-Fluoro analog) balances lipophilicity and metabolic stability, making it favorable for antiviral drug design . 8-Hydroxy substitution increases hydrophilicity, which may limit bioavailability but enhance solubility in aqueous environments .

Biological Activity

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one (CAS No. 3868-31-3) is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to nucleosides and has been studied for its effects on various biological systems, including its role in cellular signaling and metabolism.

- Molecular Formula : C10H13N5O6

- Molecular Weight : 299.24 g/mol

- CAS Number : 3868-31-3

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors, particularly the A3 receptor subtype. Adenosine receptors are G protein-coupled receptors that mediate various physiological responses, including anti-inflammatory effects and modulation of immune responses.

Key Mechanisms:

- Adenosine Receptor Modulation : This compound may act as an agonist or antagonist at different adenosine receptor subtypes, influencing pathways involved in cell proliferation and apoptosis.

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in nucleotide metabolism, potentially affecting cellular energy levels and signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antioxidant Activity

Studies have demonstrated that 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one exhibits significant antioxidant properties. This activity helps in scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Effects

The compound has shown promise in exhibiting antimicrobial properties against various pathogens. In vitro studies suggest that it can inhibit the growth of specific bacterial strains and fungi.

Cytotoxicity and Apoptosis Induction

Research indicates that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. The cytotoxic effects are dose-dependent and vary across different cell types.

Case Studies

-

Study on Antioxidant Properties :

- Objective : To evaluate the antioxidant capacity of the compound.

- Method : DPPH radical scavenging assay.

- Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

-

Antimicrobial Activity Assessment :

- Objective : To determine the antimicrobial efficacy against E. coli and Candida albicans.

- Method : Disk diffusion method.

- Results : Zones of inhibition were observed, confirming the antimicrobial potential of the compound.

-

Cytotoxicity Testing :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Method : MTT assay.

- Results : The compound exhibited IC50 values indicating effective cytotoxicity against tested cancer cells.

Data Table Summary

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant reduction in free radicals |

| Antimicrobial | Disk Diffusion | Effective against E. coli and C. albicans |

| Cytotoxicity | MTT Assay | Dose-dependent cytotoxic effects on cancer cells |

Q & A

Basic: What are the standard synthetic routes for this compound, and what are common yield-limiting factors?

Answer:

The compound is typically synthesized via nucleoside analog protocols, involving glycosylation of purine bases with activated sugar derivatives (e.g., tetrahydrofuran intermediates). Key steps include protecting group strategies for hydroxyl and amine functionalities. Yield limitations often arise from steric hindrance during glycosylation (requiring optimized Lewis acid catalysts) and competing side reactions (e.g., N7 vs. N9 alkylation). Post-synthesis purification via reversed-phase HPLC or silica gel chromatography is critical, as highlighted in protocols for structurally similar analogs .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

Combined spectroscopic and crystallographic methods are essential:

- X-ray diffraction (XRD): Resolves stereochemistry of the tetrahydrothiophen moiety and confirms the (2R,3R,4S,5R) configuration, as demonstrated in crystallographic studies .

- NMR (¹H/¹³C/DEPT): Assigns proton environments (e.g., distinguishing hydroxymethyl protons at δ 3.5–4.2 ppm) and verifies glycosidic bond formation .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for [M+H]+ ion matching theoretical calculations) .

Advanced: How can contradictions in reported structural data (e.g., stereochemistry or tautomerism) be resolved?

Answer:

Contradictions often arise from ambiguous NOE (Nuclear Overhauser Effect) data or solvent-dependent tautomerism. To address this:

- Perform dynamic NMR experiments to detect tautomeric equilibria in polar solvents (e.g., DMSO-d₆ vs. D₂O).

- Use synchrotron XRD for high-resolution crystal structures to unambiguously assign stereocenters, as done for anti-HBV analogs .

- Validate computational models (DFT or MD simulations) against experimental data to reconcile discrepancies .

Advanced: What computational strategies are effective for designing analogs with improved target binding?

Answer:

- Molecular docking (AutoDock Vina, Schrödinger): Focus on the tetrahydrothiophen ring’s interaction with hydrophobic pockets in viral helicases (e.g., HCV NS5B). Prioritize analogs with substituents enhancing π-stacking or hydrogen bonding, guided by docking scores and binding free energy calculations .

- Pharmacophore modeling: Map essential features (e.g., hydrogen bond donors/acceptors) using the parent compound as a template .

- ADMET prediction (SwissADME): Screen for bioavailability and metabolic stability early in design .

Basic: What safety protocols are critical during handling?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or solubilizing due to potential respiratory irritation .

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washing to prevent uncontrolled dispersion .

- Waste disposal: Follow hazardous waste guidelines for halogenated solvents used in synthesis .

Advanced: How can pharmacokinetic challenges (e.g., poor solubility) be addressed in biological assays?

Answer:

- Co-solvent systems: Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility without cytotoxicity .

- Prodrug derivatization: Introduce phosphate esters at the hydroxymethyl group to improve membrane permeability, as seen in nucleoside prodrug strategies .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability in in vivo models .

Advanced: What mechanistic insights exist regarding its enzymatic inhibition (e.g., viral polymerases)?

Answer:

The compound acts as a competitive inhibitor by mimicking natural nucleosides. Key interactions include:

- Hydrogen bonding: Between the 2-amino group and conserved aspartate residues in the enzyme active site .

- Steric occlusion: The tetrahydrothiophen ring disrupts substrate binding, as observed in HCV NS5B helicase inhibition .

- Metabolic activation: Phosphorylation by host kinases to form the active triphosphate derivative, which terminates viral RNA elongation .

Basic: What purification methods are optimal post-synthesis?

Answer:

- Ion-exchange chromatography: Effective for separating charged impurities (e.g., unreacted purine bases) .

- Preparative HPLC: Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from regioisomers .

- Crystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for XRD .

Advanced: How can structure-activity relationship (SAR) studies guide antiviral optimization?

Answer:

- Modify the purine scaffold: Introduce halogens (e.g., bromine at C8) to enhance binding affinity, as seen in 8-bromoadenosine analogs .

- Alter the sugar moiety: Replace tetrahydrothiophen with carbocyclic rings to improve metabolic stability .

- Side-chain functionalization: Add oxadiazole or benzimidazole groups to exploit hydrophobic pockets in viral targets .

Advanced: What strategies validate target engagement in cellular models?

Answer:

- Click chemistry probes: Incorporate alkyne tags for bioorthogonal labeling to track intracellular localization .

- qRT-PCR: Measure viral RNA reduction in HBV- or HCV-infected hepatocytes .

- Resistance profiling: Serial passage experiments to identify mutations in viral enzymes (e.g., polymerase active-site mutations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.